molecular formula C12H10ClN5O B11846076 5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11846076
M. Wt: 275.69 g/mol
InChI Key: ZMFHLMIPANUGJS-UHFFFAOYSA-N
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Description

5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with a suitable nitrile to form the pyrazolo[3,4-d]pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while substitution of the chloro group could yield a variety of substituted pyrazolo[3,4-d]pyrimidines.

Scientific Research Applications

5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological targets.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for treating diseases such as cancer and inflammatory disorders.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
  • 5-Amino-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
  • 5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Uniqueness

The uniqueness of 5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-chloro-4-methylphenyl group may confer distinct properties compared to other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C12H10ClN5O

Molecular Weight

275.69 g/mol

IUPAC Name

5-amino-1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C12H10ClN5O/c1-7-2-3-8(4-10(7)13)18-11-9(5-16-18)12(19)17(14)6-15-11/h2-6H,14H2,1H3

InChI Key

ZMFHLMIPANUGJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)N)Cl

Origin of Product

United States

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